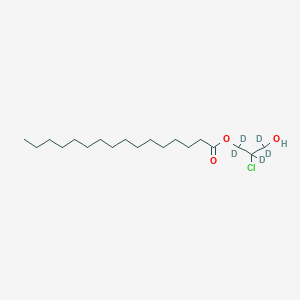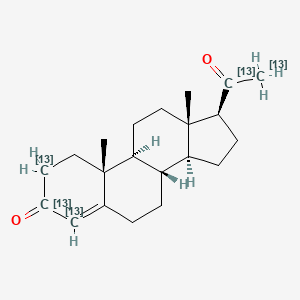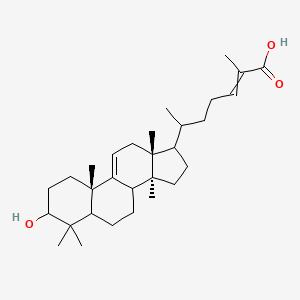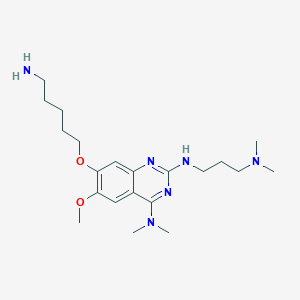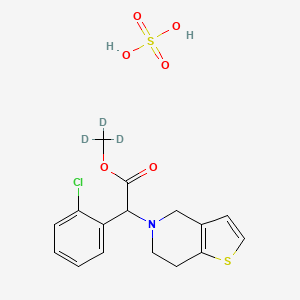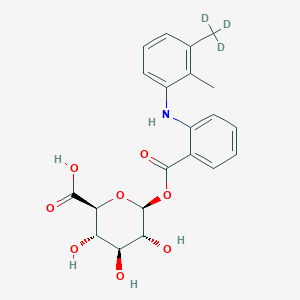
Tri(Amino-PEG4-amide)-amine (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(Amino-PEG4-amide)-amine (TFA) is a synthetic compound with the molecular formula C61H118N10O20 and a molecular weight of 1311.65 g/mol . It is a biochemical used primarily in proteomics research and other scientific applications . The compound consists of a polyethylene glycol (PEG) backbone with amine groups, making it highly versatile for various chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tri(Amino-PEG4-amide)-amine typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable amine precursor. This involves reacting polyethylene glycol with an amine compound under controlled conditions.
Amidation: The PEGylated intermediate is then subjected to amidation reactions to introduce amide groups. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods: In industrial settings, the production of Tri(Amino-PEG4-amide)-amine may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pH, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Tri(Amino-PEG4-amide)-amine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
Tri(Amino-PEG4-amide)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their stability and solubility.
Medicine: It is utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound finds applications in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial purposes.
Mécanisme D'action
The mechanism of action of Tri(Amino-PEG4-amide)-amine involves its ability to interact with various molecular targets through its amine and amide groups. These interactions can lead to the formation of stable complexes, modification of biomolecules, and enhancement of solubility and stability. The compound can also participate in various biochemical pathways, depending on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Tetrakis(Amino-PEG4-amide): Similar in structure but with four amine groups instead of three.
Di(Amino-PEG4-amide): Contains two amine groups and is used for similar applications but with different reactivity and properties.
Mono(Amino-PEG4-amide): Contains a single amine group and is used for specific modifications where fewer reactive sites are required.
Uniqueness: Tri(Amino-PEG4-amide)-amine is unique due to its three amine groups, providing a balance between reactivity and stability. This makes it highly versatile for various chemical modifications and applications, offering advantages over compounds with fewer or more amine groups.
Propriétés
Formule moléculaire |
C41H82F3N7O17 |
|---|---|
Poids moléculaire |
1002.1 g/mol |
Nom IUPAC |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H81N7O15.C2HF3O2/c40-4-16-53-22-28-59-34-31-56-25-19-50-13-1-37(47)43-7-10-46(11-8-44-38(48)2-14-51-20-26-57-32-35-60-29-23-54-17-5-41)12-9-45-39(49)3-15-52-21-27-58-33-36-61-30-24-55-18-6-42;3-2(4,5)1(6)7/h1-36,40-42H2,(H,43,47)(H,44,48)(H,45,49);(H,6,7) |
Clé InChI |
BRJGFWJNFLTPIP-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
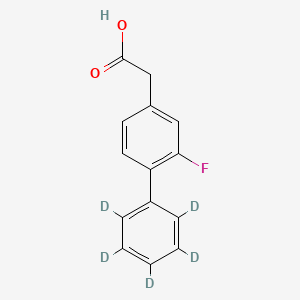
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)


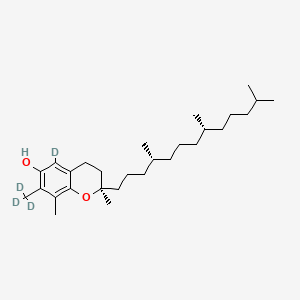
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)
